An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-fluorobenzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-6-fluorobenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a carboxylic acid, a nitrile group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile, making it a valuable building block for the synthesis of novel organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of 2-Cyano-6-fluorobenzoic acid, detailed experimental protocols for its handling and analysis, and insights into its potential applications.
Core Chemical Properties
2-Cyano-6-fluorobenzoic acid is a solid at room temperature, and its chemical identity is well-defined by its molecular formula and weight. The presence of the electron-withdrawing cyano and fluoro groups, along with the carboxylic acid moiety, significantly influences its chemical behavior and reactivity.
Table 1: Physicochemical Properties of 2-Cyano-6-fluorobenzoic Acid
| Property | Value | Source |
| CAS Number | 887266-96-8 | [1] |
| Molecular Formula | C₈H₄FNO₂ | [1] |
| Molecular Weight | 165.12 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES | N#Cc1cccc(F)c1C(=O)O | [2] |
Table 2: Safety Information for 2-Cyano-6-fluorobenzoic Acid
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This safety information is based on available data for the compound.
Spectroscopic Data
Table 3: Predicted ¹H NMR Spectral Data for 2-Cyano-6-fluorobenzoic Acid
| Chemical Shift (δ) ppm | Multiplicity | Protons |
| ~13.0 - 11.0 | Singlet | 1H (COOH) |
| ~8.0 - 7.5 | Multiplet | 3H (Aromatic) |
Table 4: Predicted ¹³C NMR Spectral Data for 2-Cyano-6-fluorobenzoic Acid
| Chemical Shift (δ) ppm | Carbon |
| ~165 - 160 | C=O |
| ~160 - 155 (d, J≈250 Hz) | C-F |
| ~135 - 115 | Aromatic Carbons |
| ~120 - 115 | C≡N |
| ~120 - 110 | C-CN |
| ~115 - 110 | C-COOH |
Table 5: Predicted IR Spectral Data for 2-Cyano-6-fluorobenzoic Acid
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 - 2500 | O-H stretch (Carboxylic Acid) |
| ~2230 - 2210 | C≡N stretch |
| ~1710 - 1680 | C=O stretch (Carboxylic Acid) |
| ~1600 - 1450 | C=C stretch (Aromatic) |
| ~1300 - 1200 | C-O stretch |
| ~1200 - 1100 | C-F stretch |
Table 6: Predicted Mass Spectrometry Data for 2-Cyano-6-fluorobenzoic Acid
| m/z | Fragment |
| 165 | [M]⁺ |
| 148 | [M-OH]⁺ |
| 120 | [M-COOH]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2-Cyano-6-fluorobenzoic acid are not widely published. However, based on established organic chemistry principles and procedures for analogous compounds, the following methodologies can be adapted.
Synthesis of 2-Cyano-6-fluorobenzoic Acid (Adapted from a similar procedure)
A potential synthetic route to 2-Cyano-6-fluorobenzoic acid could involve the cyanation of a suitable precursor, such as a bromo-substituted fluorobenzoic acid derivative.
Reaction Scheme:
Figure 1: A possible synthetic pathway to 2-Cyano-6-fluorobenzoic acid.
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromo-6-fluorobenzonitrile in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is gently heated to maintain a steady reflux.
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Carboxylation: The freshly prepared Grignard reagent is cooled in an ice bath and then added slowly to a flask containing dry ice (solid CO₂).
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Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of dilute hydrochloric acid.
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Extraction: The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Cyano-6-fluorobenzoic acid.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Procedure:
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Dissolve the crude 2-Cyano-6-fluorobenzoic acid in a minimal amount of hot ethanol.
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Add hot water dropwise until the solution becomes slightly turbid.
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Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.
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Dry the crystals under vacuum.
Figure 2: General workflow for the purification of 2-Cyano-6-fluorobenzoic acid.
Analytical Methods
The purity and identity of 2-Cyano-6-fluorobenzoic acid can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase column
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Detection: UV at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS):
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Derivatization to a more volatile ester (e.g., methyl ester) may be necessary.
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Column: A polar capillary column.
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Ionization: Electron Ionization (EI).
Biological Activity and Applications in Drug Discovery
While specific data on the biological activity of 2-Cyano-6-fluorobenzoic acid is limited, the broader class of fluorinated benzoic acids has shown significant promise in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Derivatives of fluorobenzoic acids are being investigated for a range of therapeutic applications, including as anti-inflammatory agents and kinase inhibitors for cancer therapy. The cyano group in 2-Cyano-6-fluorobenzoic acid provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening.
Potential Signaling Pathway Involvement (Hypothetical):
Given the interest in fluorinated aromatics as kinase inhibitors, a hypothetical involvement of a derivative of 2-Cyano-6-fluorobenzoic acid in a generic kinase signaling pathway is depicted below. This is a conceptual illustration and not based on specific experimental data for this compound.
Figure 3: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
2-Cyano-6-fluorobenzoic acid is a promising building block for synthetic and medicinal chemistry. While a comprehensive dataset on its specific properties is still emerging, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new pharmaceuticals and advanced materials. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their investigations into this versatile molecule.
